molecular formula C23H22N2O B5910672 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine

1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine

Cat. No. B5910672
M. Wt: 342.4 g/mol
InChI Key: RDQMYPNMNUPZNG-BUHFOSPRSA-N
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Description

1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine, also known as NAP, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. Specifically, this compound has been found to interact with the serotonin, dopamine, and norepinephrine systems, which are involved in the regulation of mood, pain, and anxiety.
Biochemical and Physiological Effects
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine has been found to possess a wide range of biochemical and physiological effects. These effects include anti-inflammatory, analgesic, and anxiolytic properties, as well as the ability to modulate the activity of several neurotransmitter systems in the brain. Additionally, this compound has been found to possess antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different research contexts. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient choice for many researchers.
One of the limitations of using 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine in lab experiments is its relatively low yield. This can make it difficult to obtain large quantities of this compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.

Future Directions

There are several potential future directions for research involving 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the fields of medicine and pharmacology. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could improve its yield and make it more accessible for use in research.

Synthesis Methods

The synthesis of 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine involves the condensation of 1-naphthylacetic acid with piperazine and phenylacetyl chloride. This reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through a series of chromatographic techniques. The yield of this synthesis method is typically around 50%, making it a relatively efficient process.

Scientific Research Applications

1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. These properties make it a promising candidate for further research in the fields of medicine and pharmacology.

properties

IUPAC Name

(E)-3-naphthalen-1-yl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c26-23(14-13-20-9-6-8-19-7-4-5-12-22(19)20)25-17-15-24(16-18-25)21-10-2-1-3-11-21/h1-14H,15-18H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQMYPNMNUPZNG-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-naphthyl-1-(4-phenylpiperazinyl)prop-2-en-1-one

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